molecular formula C16H24O2 B14175672 1-(Benzyloxy)-4-methyloct-3-en-2-ol CAS No. 917883-05-7

1-(Benzyloxy)-4-methyloct-3-en-2-ol

Cat. No.: B14175672
CAS No.: 917883-05-7
M. Wt: 248.36 g/mol
InChI Key: UTUNVZZIPGMMDT-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-methyloct-3-en-2-ol is a chiral secondary alcohol characterized by a benzyl-protected hydroxyl group at position 1, a methyl substituent at position 4, and an unsaturated octenyl chain with a double bond at position 3. This structure combines hydrophobic (benzyloxy, octenyl chain) and hydrophilic (alcohol) moieties, making it a versatile intermediate in organic synthesis. Its stereochemistry and functional groups enable applications in asymmetric catalysis, pharmaceutical intermediates, and polymer chemistry. The benzyloxy group enhances stability under basic conditions while remaining cleavable via hydrogenolysis or acidic hydrolysis, allowing selective deprotection in multi-step syntheses .

Properties

CAS No.

917883-05-7

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4-methyl-1-phenylmethoxyoct-3-en-2-ol

InChI

InChI=1S/C16H24O2/c1-3-4-8-14(2)11-16(17)13-18-12-15-9-6-5-7-10-15/h5-7,9-11,16-17H,3-4,8,12-13H2,1-2H3

InChI Key

UTUNVZZIPGMMDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(COCC1=CC=CC=C1)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-methyloct-3-en-2-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to improve yield and purity. This includes the use of specific solvents and ligands to facilitate the halogen exchange reaction and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-methyloct-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(Benzyloxy)-4-methyloct-3-en-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-methyloct-3-en-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various biochemical reactions, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of 1-(benzyloxy)-substituted alcohols and aromatics. Key analogues include:

Compound Name Key Structural Differences Applications
(2S)-1-(Benzyloxy)hex-5-en-2-ol Shorter chain (C6 vs. C8), double bond at C5 Chiral building blocks for terpene synthesis
1-(Benzyloxy)-2-nitrobenzene Aromatic nitro group replaces alcohol/alkene Electrophilic substitution reactions
1-(Benzyloxy)-3-bromobenzene Bromine substituent at C3 on benzene ring Suzuki-Miyaura cross-coupling reactions
1-Benzyloxy-4-bromobenzene Bromine at C4 on benzene ring Polymer precursor for liquid crystals

Reactivity and Stability

  • Hydrogen Bonding : The hydroxyl group at C2 in 1-(Benzyloxy)-4-methyloct-3-en-2-ol facilitates hydrogen bonding, enhancing solubility in polar solvents compared to nitro- or bromo-substituted analogues (e.g., 1-(Benzyloxy)-2-nitrobenzene) .
  • Double Bond Reactivity : The C3 double bond in the target compound is less sterically hindered than in (2S)-1-(benzyloxy)hex-5-en-2-ol, enabling faster catalytic hydrogenation or epoxidation.
  • Acid/Base Stability : The benzyloxy group in all analogues resists hydrolysis under basic conditions but cleaves in acidic environments. Nitro- and bromo-substituted derivatives exhibit greater electron-withdrawing effects, slightly reducing the benzyl ether’s stability compared to the target compound .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The compound’s alcohol and alkene groups are pivotal in synthesizing prostaglandin analogues, leveraging its stereochemistry for biological activity .
  • Polymer Chemistry : Its benzyl-protected hydroxyl group has been utilized to synthesize telechelic polymers, outperforming bromo-substituted analogues in controlled radical polymerization .
  • Catalysis : The methyl branch at C4 sterically stabilizes transition-metal complexes, improving catalytic efficiency in hydrogenation reactions compared to linear-chain derivatives.

Data Tables

Table 1: Physicochemical Properties Comparison

Property This compound (2S)-1-(Benzyloxy)hex-5-en-2-ol 1-(Benzyloxy)-2-nitrobenzene
Molecular Weight (g/mol) 264.36 206.28 229.23
Boiling Point (°C) 315–318 (est.) 280–283 (est.) 290–295
LogP 3.8 2.9 2.5
Solubility in H2O (mg/mL) <0.1 <0.1 <0.05

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